4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime
Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin, a member of the strobilurin group of fungicides, are known to target botrytis cinerea and alternaria alternata . These targets play a crucial role in the pathogenesis of various plant diseases.
Mode of Action
For instance, Pyraclostrobin acts by inhibiting mitochondrial respiration, blocking electron transfer within the respiratory chain, which in turn disrupts important cellular biochemical processes and results in the cessation of fungal growth .
Biochemical Pathways
Related compounds like pyraclostrobin affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level, leading to a reduction in stem elongation .
Result of Action
A related compound, pyraclostrobin, has been shown to cause a transient but marked reduction in food intake and body-weight gain .
Action Environment
It is known that environmental factors such as temperature, ph, and light can significantly impact the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AP 18 involves several key steps. The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with acetone in the presence of a base to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then subjected to an oximation reaction with hydroxylamine hydrochloride to yield AP 18 .
Industrial Production Methods
Industrial production of AP 18 typically follows the same synthetic route as described above but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
AP 18 primarily undergoes substitution reactions due to the presence of the chlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize AP 18.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce AP 18.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: Products include oxidized forms of AP 18, such as carboxylic acids.
Reduction Reactions: Products include reduced forms of AP 18, such as alcohols.
Scientific Research Applications
AP 18 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
HC-030031: Another selective TRPA1 inhibitor with similar applications in pain and inflammation research.
A-967079: A potent TRPA1 antagonist used in studies related to sensory perception and pain.
JT010: A TRPA1 channel blocker with applications in understanding the molecular mechanisms of pain.
Uniqueness of AP 18
AP 18 is unique due to its high selectivity and potency as a TRPA1 inhibitor. Unlike some other TRPA1 inhibitors, AP 18 does not significantly affect other TRP channels such as TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8 . This selectivity makes AP 18 a valuable tool for studying the specific functions of TRPA1 without off-target effects .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTJEUOFLVQMCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=NO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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